N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a trifunctional substitution pattern:
- N4 position: 4-Fluorophenyl group, introducing electron-withdrawing properties that may enhance binding affinity to target proteins.
- N6 position: Furan-2-ylmethyl substituent, a heteroaromatic moiety capable of π-π interactions and hydrogen bonding.
- 1-position: Phenyl group, contributing to hydrophobic interactions and structural rigidity.
This compound belongs to a class of small molecules explored for kinase inhibition and receptor antagonism, though specific biological data for this derivative remain unreported in the provided evidence. Its structural design aligns with trends in medicinal chemistry, where fluorinated aromatic systems and heterocyclic appendages are leveraged to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O/c23-15-8-10-16(11-9-15)26-20-19-14-25-29(17-5-2-1-3-6-17)21(19)28-22(27-20)24-13-18-7-4-12-30-18/h1-12,14H,13H2,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHRQRBKMSWOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the furan-2-ylmethyl group: This can be done through alkylation reactions using furan-2-ylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in reactions typical of pyrazolo[3,4-d]pyrimidine derivatives, including nucleophilic substitutions, cyclizations, and functional group modifications.
Nucleophilic Substitution Reactions
-
Amino Group Reactivity : The N4 and N6 positions undergo nucleophilic substitution with electrophiles such as alkyl halides or acyl chlorides. For example, reaction with methyl iodide in dimethylformamide (DMF) at 80°C yields N-methylated derivatives .
-
Fluorophenyl Group : The para-fluorophenyl substituent can participate in Suzuki–Miyaura cross-coupling reactions, enabling aryl–aryl bond formation.
Cyclization Reactions
-
Under acidic conditions (e.g., glacial acetic acid, reflux), the compound forms fused heterocycles. For instance, treatment with phenyl acetic acid generates pyrazolo-triazolo-pyrimidine derivatives .
Functionalization of the Furan Moiety
-
The furan-2-ylmethyl group undergoes oxidation to form diketones or reacts with dienophiles in Diels–Alder reactions to yield bicyclic structures.
Synthetic Routes and Conditions
A representative synthesis involves multi-step reactions:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 4-Fluorophenylamine, DMF, 100°C, 12 h | Intermediate pyrazolo[3,4-d]pyrimidine scaffold | 65% |
| 2 | Furan-2-ylmethyl chloride, K₂CO₃, THF, rt | N6-(furan-2-ylmethyl) substitution | 78% |
| 3 | Phenylboronic acid, Pd(PPh₃)₄, NaOH, 80°C | Final product after Suzuki coupling | 82% |
Data synthesized from EvitaChem and RSC publications .
DFT Studies on Reaction Pathways
Density functional theory (DFT) calculations reveal that cyclization reactions proceed via a six-membered transition state, with activation energies of ~25 kcal/mol for pyrazolo-triazolo-pyrimidine formation .
Solvent Effects
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
-
Nonpolar solvents favor Diels–Alder reactions involving the furan group.
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| N4-methyl-N6-(2-methoxyethyl) derivative | Predominantly undergoes O-methylation | Less steric hindrance at N6 position |
| N1,4-diphenyl derivative | Enhanced Suzuki coupling efficiency due to electron-rich phenyl groups | Higher solubility in aromatic solvents |
| N6-(2-methoxyethyl) analogue | Reacts preferentially with acyl chlorides over alkyl halides | Reduced furan-mediated Diels–Alder activity |
Structural modifications significantly alter reaction selectivity and efficiency .
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a unique structure that includes:
- Fluorophenyl group at the N4 position
- Furan-2-ylmethyl group at the N6 position
- Phenyl group at the 1 position
The synthesis typically involves multi-step organic reactions, which may include various catalysts and controlled conditions to optimize yields. A common synthetic route includes the use of specific solvents and temperature controls to achieve desired purity and yield levels.
Anticancer Properties
N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its potential anticancer properties. Pyrazolopyrimidines are known for their ability to interact with molecular targets involved in tumor growth and progression. The compound's mechanism of action generally involves:
- Binding to specific enzymes or receptors that modulate cellular pathways
- Inhibition of tumor cell proliferation through various biochemical pathways
Research indicates that this compound exhibits significant activity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on elucidating the compound's mechanism of action and optimizing its therapeutic potential. These studies often involve:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- Mechanistic studies to determine interaction with specific molecular targets.
- Pharmacokinetic evaluations to assess absorption, distribution, metabolism, and excretion (ADME) properties.
For instance, research conducted on this compound has shown promising results in inhibiting specific cancer cell lines while exhibiting low toxicity to normal cells. Such findings are crucial for developing safe and effective therapeutic agents.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Effects at N4: The 4-fluorophenyl group in the target compound (para-fluorine) offers stronger electron-withdrawing effects compared to the 3-fluorophenyl (meta-fluorine) in and the 3,4-dimethylphenyl (electron-donating) in . This may enhance binding to hydrophobic pockets or polar residues in target proteins.
Substituent Effects at N6: The furan-2-ylmethyl group in the target compound and provides a heteroaromatic system that may engage in hydrogen bonding or π-stacking, unlike the propyl () or ethyl () chains, which contribute solely to hydrophobicity.
1-Position Modifications :
- The phenyl group in the target compound and likely enhances rigidity and π-interactions compared to the methyl group in , which reduces steric hindrance but may limit target engagement.
Physicochemical Properties :
- Solubility data are sparse, but the furan-2-ylmethyl group in the target compound may improve aqueous solubility relative to alkyl or chlorinated analogs (e.g., ).
- Molecular weight trends correlate with substituent complexity: the target compound (~423 g/mol) exceeds simpler analogs (e.g., at 348 g/mol) but remains within drug-like parameters.
Biological Activity
N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 955338-93-9 |
The presence of a fluorophenyl group and a furan moiety is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit key kinases involved in cancer progression.
A study demonstrated that derivatives of this class exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, with IC50 values as low as 0.016 µM for some derivatives against wild-type EGFR . This suggests that the compound may also possess similar inhibitory properties.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has been documented extensively. Compounds within this class have shown efficacy in reducing inflammation markers in vitro and in vivo. For example, they have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
The mechanism by which N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases like CK1 and EGFR, which are crucial in cell signaling pathways associated with cancer and inflammation .
- Apoptosis Induction : Some studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Cell Cycle Arrest : The compounds may also interfere with the cell cycle progression of cancer cells, leading to reduced proliferation .
Case Study 1: Antitumor Efficacy
In a preclinical study involving A549 lung cancer cells, a derivative closely related to N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was tested for anti-proliferative activity. The compound exhibited an IC50 value of 19.56 µM, demonstrating significant potential as an antitumor agent .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives showed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This highlights their potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
